

5-(tert-Butyl)-2-methoxybenzaldehyde structure elucidation

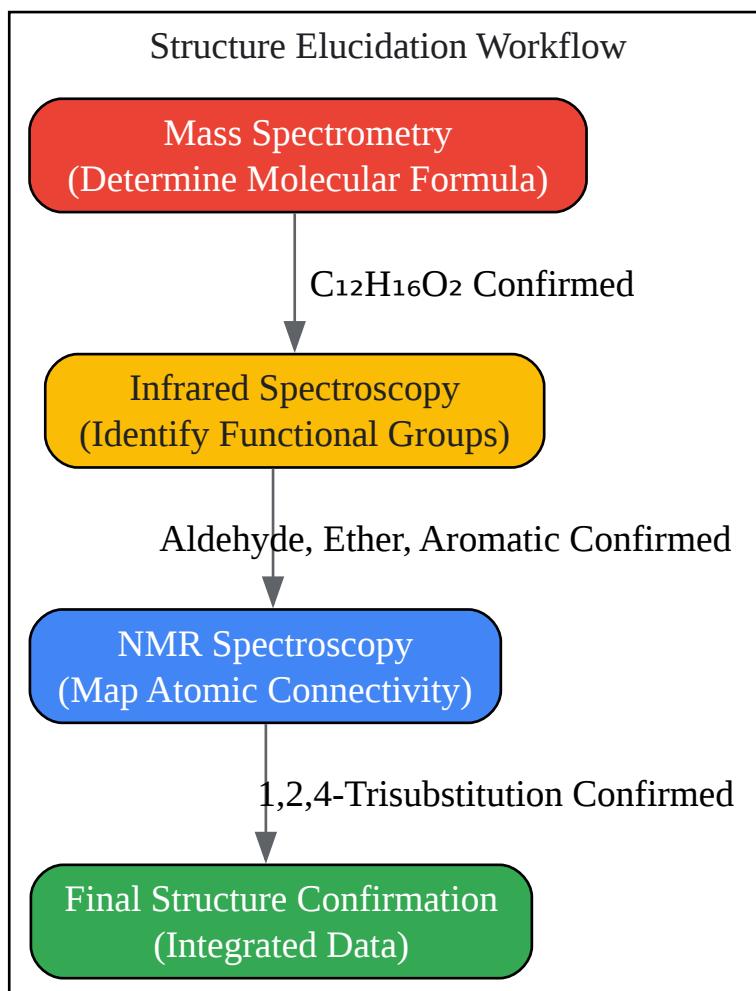
Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	5-(tert-Butyl)-2-methoxybenzaldehyde
Cat. No.:	B1277133

[Get Quote](#)

An In-Depth Technical Guide to the Structure Elucidation of **5-(tert-Butyl)-2-methoxybenzaldehyde**


Abstract

This technical guide provides a comprehensive, multi-technique approach to the structural elucidation of **5-(tert-Butyl)-2-methoxybenzaldehyde** (CAS No. 85943-26-6).[1][2] As a key intermediate in organic and pharmaceutical synthesis, unambiguous confirmation of its molecular structure is paramount for quality control and developmental research.[2][3] This document moves beyond a simple recitation of data, focusing on the strategic integration of Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy. We will explore the causality behind the analytical workflow, detailing not only the expected data but also the rationale for each step, ensuring a self-validating and authoritative conclusion.

Introduction and Strategic Overview

5-(tert-Butyl)-2-methoxybenzaldehyde is an aromatic aldehyde with the molecular formula $C_{12}H_{16}O_2$ and a molecular weight of 192.25 g/mol .[2][4] Its structure features a benzene ring substituted with an aldehyde, a methoxy group, and a tert-butyl group. The precise arrangement of these substituents is critical to its chemical reactivity and function.

The logical workflow for elucidating an unknown molecular structure begins with determining its mass and elemental composition, proceeds to identify the functional groups present, and culminates in mapping the precise atomic connectivity. This systematic approach minimizes ambiguity and ensures each piece of data corroborates the others.

[Click to download full resolution via product page](#)

Caption: Overall workflow for structure elucidation.

Mass Spectrometry: Defining the Molecular Boundaries

Expertise & Causality: The initial and most fundamental question for any unknown compound is "What is its molecular weight and formula?". Mass spectrometry directly answers this, providing

the foundational data upon which all subsequent analyses are built.^{[5][6]} We employ Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) for its ability to handle volatile organic compounds and provide rich fragmentation data that offers structural clues.^[7]

Experimental Protocol: GC-MS Analysis

- Sample Preparation: Prepare a 1 mg/mL solution of the compound in a volatile solvent such as ethyl acetate or dichloromethane.
- Injection: Inject 1 μ L of the solution into the GC-MS system.
- GC Separation: Utilize a standard non-polar column (e.g., DB-5ms). Program the oven with an initial temperature of 50°C, hold for 2 minutes, then ramp to 250°C at 10°C/min.
- MS Detection: The mass spectrometer is set to scan a mass range of m/z 40-400. The ionization mode is Electron Ionization (EI) at 70 eV.

Data Interpretation: A Self-Validating System

The mass spectrum provides the molecular weight and fragmentation patterns that must be consistent with the proposed structure.

- Molecular Ion (M^+): The primary piece of evidence is the molecular ion peak. For $C_{12}H_{16}O_2$, this peak is expected at m/z 192. Its presence confirms the molecular weight of the compound.^[4] In softer ionization techniques like LC-MS ESI+, an $[M+H]^+$ peak at m/z 193 would be expected.^[8]
- Fragmentation Analysis: The fragmentation pattern serves as a structural fingerprint. For aromatic aldehydes, characteristic losses are observed.^[9]
 - $[M-1]^+$ (m/z 191): Loss of the aldehydic hydrogen radical, a common fragmentation for benzaldehydes.^[10]
 - $[M-15]^+$ (m/z 177): Loss of a methyl radical ($\bullet CH_3$) from the tert-butyl group, indicating its presence.
 - $[M-29]^+$ (m/z 163): Loss of the formyl radical ($\bullet CHO$), another key indicator of an aldehyde.

- Base Peak: The most abundant fragment is often the phenyl cation or a related stable aromatic cation.[10]

Table 1: Key Mass Spectrometry Data

m/z (Charge/Mass Ratio)	Proposed Fragment	Significance
192	$[C_{12}H_{16}O_2]^+$	Molecular Ion (M^+)
177	$[M - CH_3]^+$	Confirms presence of a methyl-containing group (tert-butyl)
163	$[M - CHO]^+$	Confirms presence of an aldehyde group
77	$[C_6H_5]^+$	Phenyl cation fragment, characteristic of benzene derivatives

Infrared Spectroscopy: Identifying the Chemical Actors

Expertise & Causality: With the molecular formula established, IR spectroscopy is the most efficient method to identify the functional groups present.[5] This technique measures the vibrational frequencies of bonds, which are unique to specific functional groups. It allows us to quickly confirm or deny the presence of the carbonyl (aldehyde), ether, and aromatic moieties suggested by the molecular formula.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

- Instrument Preparation: Ensure the ATR crystal (typically diamond) is clean by wiping it with isopropanol.
- Background Scan: Record a background spectrum of the empty ATR stage to subtract atmospheric (CO_2 , H_2O) absorptions.

- Sample Application: Place a small amount of the liquid or semi-solid sample directly onto the ATR crystal.
- Data Acquisition: Acquire the spectrum over a range of 4000-600 cm^{-1} . Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.[11]

Data Interpretation: The Vibrational Fingerprint

The IR spectrum should display characteristic absorption bands that validate the proposed structure.

- Aldehyde Group: This is confirmed by two key features:
 - A strong, sharp C=O stretching absorption. Because the aldehyde is conjugated with the aromatic ring, this band appears at a lower wavenumber, typically around 1705-1685 cm^{-1} .[12][13]
 - Two moderate C-H stretching bands for the aldehyde proton, one near 2830-2800 cm^{-1} and a particularly diagnostic one around 2760-2700 cm^{-1} .[12][13][14] The latter is a hallmark of an aldehyde.[13]
- Alkyl C-H Stretches: Absorptions just below 3000 cm^{-1} (approx. 2960-2850 cm^{-1}) confirm the presence of sp^3 C-H bonds from the tert-butyl and methoxy groups.
- Aromatic Ring: C=C stretching bands of variable intensity appear in the 1600-1450 cm^{-1} region.
- Ether Linkage: A strong C-O stretching band for the aryl-alkyl ether is expected around 1250 cm^{-1} .

Table 2: Key Infrared Absorption Data

Wavenumber (cm ⁻¹)	Vibration Type	Functional Group Assignment
~2960	C-H Stretch	tert-Butyl group
~2830, ~2720	C-H Stretch	Aldehyde (-CHO)
~1690	C=O Stretch	Aromatic Aldehyde
~1600, ~1480	C=C Stretch	Aromatic Ring
~1250	C-O Stretch	Aryl-Alkyl Ether (-OCH ₃)

NMR Spectroscopy: Assembling the Molecular Puzzle

Expertise & Causality: Having confirmed the formula and functional groups, NMR spectroscopy provides the definitive map of the atomic skeleton.^[5]^[6] ¹H NMR reveals the number and environment of hydrogen atoms, while ¹³C NMR does the same for the carbon framework. Together, they establish the exact connectivity of the atoms.

CHO (a) OCH₃ (b) t-Bu (c) Ar-H (d) Ar-H (e) Ar-H (f)

[Click to download full resolution via product page](#)

Caption: Labeled structure for NMR correlation.

Experimental Protocol: ¹H and ¹³C NMR

- Sample Preparation: Dissolve approximately 10-20 mg of the compound in ~0.7 mL of deuterated chloroform (CDCl₃) or DMSO-d₆ containing tetramethylsilane (TMS) as an internal standard (0 ppm).

- ^1H NMR Acquisition: Acquire the proton spectrum. Key parameters include a 90° pulse, a relaxation delay of 1-2 seconds, and 8-16 scans.
- ^{13}C NMR Acquisition: Acquire the carbon spectrum. A proton-decoupled sequence is standard. Due to the lower natural abundance and sensitivity of ^{13}C , more scans (e.g., 128 or more) and a longer relaxation delay may be required.

Data Interpretation: The Definitive Structure

^1H NMR Spectrum Analysis The proton NMR spectrum gives a wealth of information through chemical shift, integration (proton count), and splitting patterns (neighboring protons).

- $\delta \sim 10.3$ ppm (1H, singlet): This downfield singlet is characteristic of the aldehyde proton (a). It is a singlet as it has no adjacent protons.
- $\delta \sim 7.7$ ppm (2H, multiplet): The aromatic protons (d, f) will appear in this region. Their specific splitting pattern (e.g., a doublet and a doublet of doublets) will confirm the 1,2,4-substitution.
- $\delta \sim 7.1$ ppm (1H, doublet): The remaining aromatic proton (e).
- $\delta \sim 3.9$ ppm (3H, singlet): A sharp singlet integrating to 3 protons is definitive for the methoxy group protons (b).^[8]
- $\delta \sim 1.3$ ppm (9H, singlet): A sharp singlet integrating to 9 protons is the unmistakable signature of the tert-butyl group protons (c).^[8]

Table 3: Predicted ^1H NMR Data (400 MHz, DMSO-d₆)

Label	Chemical Shift (δ , ppm)	Integration	Multiplicity	Assignment
a	~10.3	1H	Singlet (s)	-CHO
d,f	~7.7	2H	Multiplet (m)	Ar-H
e	~7.1	1H	Doublet (d)	Ar-H
b	~3.9	3H	Singlet (s)	-OCH ₃
c	~1.3	9H	Singlet (s)	-C(CH ₃) ₃

(Note: Data is based on known values for similar structures.[\[8\]](#))

¹³C NMR Spectrum Analysis The proton-decoupled ¹³C spectrum shows a single peak for each unique carbon atom.

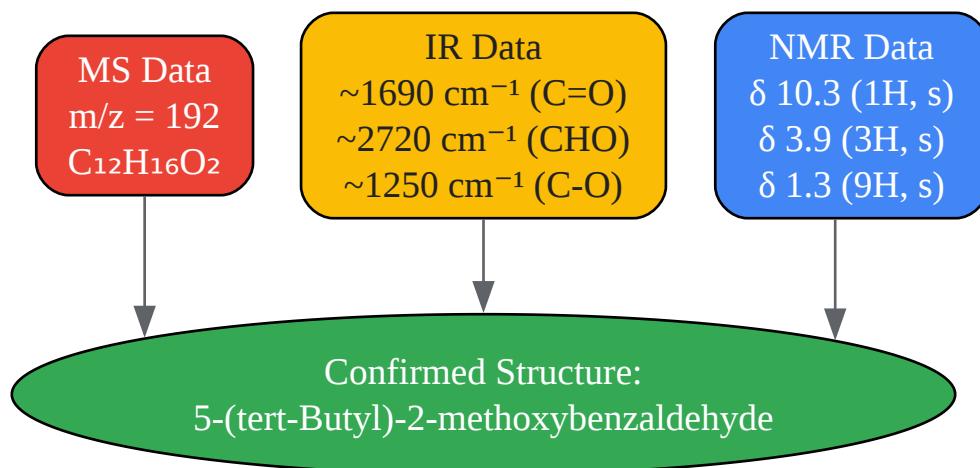

- $\delta > 190$ ppm: The aldehyde carbonyl carbon.[\[12\]](#)
- δ 110-165 ppm: Six distinct signals for the six aromatic carbons. The carbon attached to the methoxy group will be the most downfield (deshielded), and the carbon attached to the aldehyde will also be significantly downfield.
- $\delta \sim 56$ ppm: The methoxy carbon.
- $\delta \sim 35$ ppm and ~ 31 ppm: Two signals for the tert-butyl group: the quaternary carbon and the three equivalent methyl carbons.

Table 4: Predicted ¹³C NMR Data

Chemical Shift (δ , ppm)	Carbon Type	Assignment
~191	C=O	Aldehyde Carbonyl
~163	C	Ar-C attached to $-\text{OCH}_3$
~145	C	Ar-C attached to $-\text{C}(\text{CH}_3)_3$
~130-125	CH	Ar-CH
~115	CH	Ar-CH
~56	CH_3	$-\text{OCH}_3$
~35	C	$-\text{C}(\text{CH}_3)_3$
~31	CH_3	$-\text{C}(\text{CH}_3)_3$

Conclusion: A Unified Structural Hypothesis

The structure of **5-(tert-Butyl)-2-methoxybenzaldehyde** is unequivocally confirmed through the synergistic application of modern analytical techniques.

[Click to download full resolution via product page](#)

Caption: Integration of analytical data.

- Mass Spectrometry established the molecular formula as $\text{C}_{12}\text{H}_{16}\text{O}_2$.

- Infrared Spectroscopy confirmed the presence of the essential functional groups: an aromatic aldehyde, an ether, and alkyl groups.
- NMR Spectroscopy provided the final, definitive evidence, mapping the exact placement of each group on the aromatic ring and confirming the 1,2,4-trisubstitution pattern.

Each technique provides a layer of evidence that is validated and strengthened by the others. The aldehyde C=O stretch in the IR is corroborated by the characteristic proton and carbon signals in the NMR and the fragmentation pattern in the MS. The tert-butyl and methoxy groups, clearly visible as sharp singlets in the ¹H NMR, are consistent with the C-H and C-O stretches in the IR and the molecular formula from the MS. This cohesive, self-validating dataset allows for the unambiguous structural assignment of **5-(tert-Butyl)-2-methoxybenzaldehyde**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. scbt.com [scbt.com]
- 2. 5-(TERT-BUTYL)-2-METHOXYBENZENECARBALDEHYDE | 85943-26-6 [chemicalbook.com]
- 3. leapchem.com [leapchem.com]
- 4. 5-Tert-butyl-2-methoxybenzaldehyde | C12H16O2 | CID 6490877 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. rroij.com [rroij.com]
- 6. ijpsjournal.com [ijpsjournal.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. 5-(TERT-BUTYL)-2-METHOXYBENZENECARBALDEHYDE synthesis - chemicalbook [chemicalbook.com]
- 9. scribd.com [scribd.com]

- 10. C₇H₆O C₆H₅CHO mass spectrum of benzaldehyde fragmentation pattern of m/z m/e ions for analysis and identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 11. Dataset of Fourier transform infrared (FTIR) spectra of a primary amine, selected aldehydes, and their Schiff bases acquired using the Invenio-R spectrometer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 13. orgchemboulder.com [orgchemboulder.com]
- 14. youtube.com [youtube.com]
- To cite this document: BenchChem. [5-(tert-Butyl)-2-methoxybenzaldehyde structure elucidation]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1277133#5-tert-butyl-2-methoxybenzaldehyde-structure-elucidation]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com